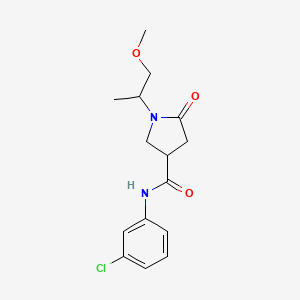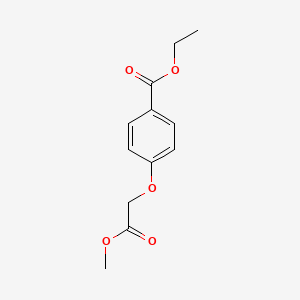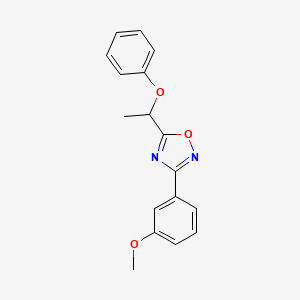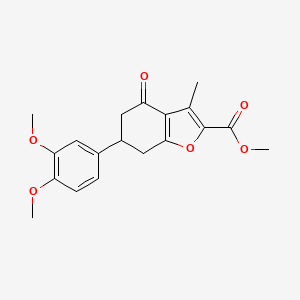
N-(3-chlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 1998 by scientists at Cephalon, Inc. as a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway.
Wirkmechanismus
N-(3-chlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide is a selective inhibitor of the JNK pathway, which is a signaling pathway involved in cell death and inflammation. The compound binds to the ATP-binding site of JNK and prevents its activation, thereby blocking downstream signaling events.
Biochemical and physiological effects:
This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, stroke, and multiple sclerosis. The compound has been shown to reduce neuronal death, inflammation, and oxidative stress in these models. In addition, this compound has been shown to improve motor function and cognitive function in animal models of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide is its selectivity for the JNK pathway, which allows for specific targeting of this pathway without affecting other signaling pathways. However, one limitation of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective JNK inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the compound's effects on other diseases and conditions, such as traumatic brain injury and chronic pain. Finally, the development of more effective delivery methods for this compound could improve its bioavailability and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, stroke, and multiple sclerosis. The compound has been shown to have neuroprotective effects in animal models of these diseases, by inhibiting the JNK pathway, which is involved in cell death and inflammation.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(9-21-2)18-8-11(6-14(18)19)15(20)17-13-5-3-4-12(16)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPZCADGKSTICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-imidazol-4-ylacetyl)-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B4420549.png)


![5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4420573.png)
![N-[3-(2-pyridin-2-ylethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4420578.png)
![[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid](/img/structure/B4420603.png)
![N-{3-[5-(ethylthio)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4420615.png)
![1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine](/img/structure/B4420621.png)
![1-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B4420625.png)



![1,6-dimethyl-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4420649.png)